molecular formula C12H14ClFN2O2 B14397570 N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 89915-63-9

N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B14397570
CAS No.: 89915-63-9
M. Wt: 272.70 g/mol
InChI Key: JZKYNGBXSVNZAZ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a substituted phenyl ring containing chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the substituted phenyl ring: The starting material, 4-chloro-2-fluoro-5-methoxyaniline, undergoes a series of reactions to introduce the desired substituents.

    Coupling with pyrrolidine: The substituted phenyl ring is then coupled with pyrrolidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can serve as a probe to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride: Similar structure but lacks the chloro and fluoro substituents.

    5-Chloro-2-fluoro-4-methoxyphenylboronic acid: Contains similar substituents but has a boronic acid group instead of a carboxamide group.

Uniqueness

N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

89915-63-9

Molecular Formula

C12H14ClFN2O2

Molecular Weight

272.70 g/mol

IUPAC Name

N-(4-chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C12H14ClFN2O2/c1-18-11-7-10(9(14)6-8(11)13)15-12(17)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,15,17)

InChI Key

JZKYNGBXSVNZAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)N2CCCC2)F)Cl

Origin of Product

United States

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